molecular formula C14H20ClN B1446879 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803562-40-4

3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1446879
CAS No.: 1803562-40-4
M. Wt: 237.77 g/mol
InChI Key: RQDDFOAFTKZAFV-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride” is a derivative of this family .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H20ClN . The structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings .


Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Synthesis and Structural Studies

3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride and its analogues have been extensively studied for their synthesis methodologies and structural properties. One significant research area involves the synthesis of conformationally rigid analogues of 2-amino adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, to explore their potential applications in medicinal chemistry (Kubyshkin et al., 2009). Additionally, the gold(III) tetrachloride salt of L-cocaine, which also features the 8-azabicyclo[3.2.1]octane structure, has been crystallized to study its intra- and intermolecular interactions, offering insights into the compound's potential for various applications (Wood et al., 2007).

Pharmaceutical Research

In the realm of pharmaceutical research, 1-phenyl-8-azabicyclo[3.2.1]octane ethers have been identified as a novel series of neurokinin (NK1) receptor antagonists. This discovery underlines the importance of the 8-azabicyclo[3.2.1]octane framework in the development of new therapeutic agents with potential applications in treating various conditions (Huscroft et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold and its derivatives continue to be a subject of research due to their interesting biological activities . Future directions may include the development of new synthetic methodologies and the exploration of their biological activities.

Biochemical Analysis

Biochemical Properties

3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase . These interactions can modulate the activity of these enzymes, leading to changes in neurotransmitter levels and affecting neuronal signaling. Additionally, this compound can bind to specific receptors, such as nicotinic acetylcholine receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can affect gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, this compound can activate or inhibit other enzymes, such as monoamine oxidase, by binding to allosteric sites, leading to changes in enzyme activity and neurotransmitter levels . These interactions can result in alterations in gene expression, enzyme activity, and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light, heat, or moisture can lead to degradation and loss of activity. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including changes in gene expression, enzyme activity, and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter signaling and improve cognitive function . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity, hepatotoxicity, and cardiotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity. These findings highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further metabolized or excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and genetic variations .

Properties

IUPAC Name

3-benzyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,12-15H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDDFOAFTKZAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride
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3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride

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